An In-depth Technical Guide to 1-methoxy-N-(4-nitrobenzyl)propan-2-amine
An In-depth Technical Guide to 1-methoxy-N-(4-nitrobenzyl)propan-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-methoxy-N-(4-nitrobenzyl)propan-2-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related structural analogs and established principles of organic chemistry and pharmacology. The guide covers its predicted physicochemical properties, plausible synthetic routes with detailed experimental protocols, expected spectroscopic characteristics for structural elucidation, and a discussion on its potential biological activities based on the pharmacology of its constituent moieties. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel secondary amines.
Introduction and Physicochemical Properties
1-methoxy-N-(4-nitrobenzyl)propan-2-amine is a secondary amine featuring a chiral 1-methoxypropan-2-amine backbone N-substituted with a 4-nitrobenzyl group. The presence of these distinct functional groups—a methoxy ether, a secondary amine, and a nitroaromatic ring—suggests a molecule with potential for diverse chemical reactivity and biological interactions.[1]
The amine group provides a basic center and a site for hydrogen bonding, influencing its solubility and potential interactions with biological macromolecules. The methoxy group increases lipophilicity, which can affect its pharmacokinetic profile, while the electron-withdrawing nitro group on the benzyl ring significantly influences the electronic properties of the aromatic system and can be a key pharmacophore.[1][2]
A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 1-methoxy-N-(4-nitrobenzyl)propan-2-amine | - |
| CAS Number | 444907-60-2 | [3] |
| Molecular Formula | C11H16N2O3 | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Canonical SMILES | CC(COC)NCC1=CC=C(C=C1)[O-] | [3] |
| Predicted LogP | 1.8 - 2.2 (Estimated) | - |
| Predicted pKa | 8.5 - 9.5 (Amine) (Estimated) | - |
| Appearance | Likely a yellow to brown oil or solid | Inferred |
Synthesis of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine
While a specific synthesis for 1-methoxy-N-(4-nitrobenzyl)propan-2-amine has not been detailed in the available literature, two highly plausible and efficient synthetic routes can be proposed based on standard organic chemistry transformations: reductive amination and direct N-alkylation.
Synthetic Route 1: Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[4][5] This approach involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5][6] In this case, 4-nitrobenzaldehyde would react with 1-methoxy-2-propylamine in the presence of a suitable reducing agent.
Caption: Plausible synthetic workflow for 1-methoxy-N-(4-nitrobenzyl)propan-2-amine via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methoxy-2-propylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective as it can be added directly to the acidic reaction medium often used for imine formation.[5]
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthetic Route 2: N-Alkylation
Direct N-alkylation of a primary amine with an alkyl halide is a classical method for preparing secondary amines.[7][8] This would involve the reaction of 1-methoxy-2-propylamine with 4-nitrobenzyl bromide. A base is required to neutralize the hydrobromic acid formed during the reaction.
Caption: Plausible synthetic workflow for 1-methoxy-N-(4-nitrobenzyl)propan-2-amine via N-alkylation.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-2-propylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) or triethylamine (Et₃N) (1.5 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add a solution of 4-nitrobenzyl bromide (1.0 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-methoxy-N-(4-nitrobenzyl)propan-2-amine are not publicly available, its spectroscopic features can be predicted based on the analysis of its functional groups and data from structurally similar compounds.[9][10]
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Ar-H (ortho to -NO₂) |
| ~7.50 | d | 2H | Ar-H (meta to -NO₂) |
| ~3.85 | s | 2H | Ar-CH₂-N |
| ~3.40 | dd | 1H | -O-CH₂- (one proton) |
| ~3.35 | s | 3H | -OCH₃ |
| ~3.30 | dd | 1H | -O-CH₂- (one proton) |
| ~2.90 | m | 1H | -CH(CH₃)- |
| ~1.50 (broad) | s | 1H | -NH- |
| ~1.15 | d | 3H | -CH(CH₃)- |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~147.0 | Ar-C (ipso to -NO₂) |
| ~146.5 | Ar-C (ipso to -CH₂-) |
| ~129.5 | Ar-CH (meta to -NO₂) |
| ~123.5 | Ar-CH (ortho to -NO₂) |
| ~75.0 | -O-CH₂- |
| ~59.0 | -OCH₃ |
| ~52.0 | Ar-CH₂-N |
| ~50.0 | -CH(CH₃)- |
| ~18.0 | -CH(CH₃)- |
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond (a weak to medium band around 3300-3400 cm⁻¹), C-H stretching of alkyl and aromatic groups (2850-3100 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-N stretching (1100-1250 cm⁻¹), and C-O stretching of the ether (1070-1150 cm⁻¹).
Mass Spectrometry (MS): Under electron impact (EI) ionization, the molecular ion peak (M⁺) is expected at m/z = 224. Key fragmentation patterns would likely include the loss of the methoxy group, cleavage of the C-C bond adjacent to the nitrogen, and the formation of a stable 4-nitrobenzyl cation (m/z = 136) or a tropylium ion (m/z = 91) after rearrangement.
Potential Biological Activity and Mechanism of Action
The biological activity of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine has not been reported. However, its structural components suggest several areas of potential pharmacological interest.
Insights from the 4-Nitrobenzyl Moiety
Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[2][11][12] The nitro group is a key pharmacophore that can undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain bacteria, to form reactive nitroso and hydroxylamine intermediates.[1][13] These reactive species can induce cellular damage through oxidative stress and covalent modification of biomolecules like DNA and proteins, leading to cytotoxicity.[1]
Insights from the 1-Methoxy-2-propylamine Moiety
The 1-methoxy-2-propylamine scaffold is a chiral building block used in the synthesis of various biologically active molecules.[14] For instance, it is an intermediate in the synthesis of antagonists for the melanocortin 4 receptor (MC4R), which is involved in appetite regulation, and in the development of p38 MAP kinase inhibitors, which have potential in treating inflammatory diseases.[3] Derivatives of methoxy-isopropylamine have also been investigated for their effects on the central nervous system, with some exhibiting hallucinogenic or analgesic properties.[15][16]
Caption: Hypothesized mechanism of action for potential anticancer activity via bioreduction of the nitro group.
Hypothesized Biological Profile: Given its hybrid structure, 1-methoxy-N-(4-nitrobenzyl)propan-2-amine could potentially exhibit:
-
Antimicrobial Activity: The nitroaromatic group may confer activity against a range of bacteria and parasites through redox cycling and the generation of reactive nitrogen species.[2][11]
-
Anticancer Properties: The molecule could act as a hypoxia-activated prodrug, with the nitro group being reduced in the low-oxygen environment of solid tumors to produce cytotoxic effects.[13]
-
CNS Activity: The methoxy-isopropylamine core structure suggests a potential for interaction with neurological targets, although the specific nature of this activity would require experimental validation.
It is crucial to emphasize that these are hypothetical activities based on structural analogy. Rigorous experimental testing, including in vitro and in vivo assays, would be necessary to determine the actual biological profile and therapeutic potential of this compound.
Conclusion
1-methoxy-N-(4-nitrobenzyl)propan-2-amine is a structurally interesting secondary amine for which there is a paucity of published experimental data. This technical guide has provided a detailed, albeit predictive, overview of its chemical properties, plausible and efficient synthetic routes, and expected spectroscopic data. Furthermore, by analyzing its constituent functional moieties, a rationale for its potential biological activities has been presented. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis and characterization of this and related novel chemical entities.
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